molecular formula C21H17N3O6 B2863510 methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946332-14-5

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2863510
CAS No.: 946332-14-5
M. Wt: 407.382
InChI Key: ARZVOMMEPWYRHC-UHFFFAOYSA-N
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Description

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a nitrobenzyl group, a dihydropyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of methyl benzoate to introduce the nitro group. This is followed by a series of reactions including Friedel-Crafts acylation, reduction, and cyclization to form the dihydropyridine ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the dihydropyridine ring could yield a pyridine derivative.

Scientific Research Applications

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dihydropyridine ring can interact with ion channels and receptors, modulating their activity and leading to physiological responses .

Comparison with Similar Compounds

Similar Compounds

    methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate: Features a nitrobenzyl group and a dihydropyridine ring.

    Methyl 2-(1-(4-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure but with a nitro group in the para position.

    Methyl 2-(1-(3-aminobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of the nitrobenzyl group and the dihydropyridine ring in this compound imparts specific chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-30-21(27)16-8-2-3-10-18(16)22-19(25)17-9-5-11-23(20(17)26)13-14-6-4-7-15(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVOMMEPWYRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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